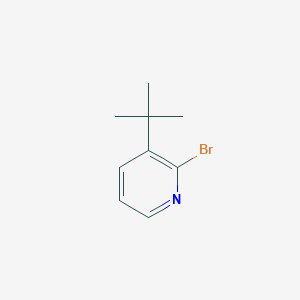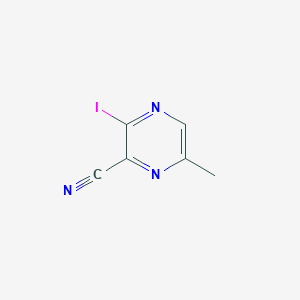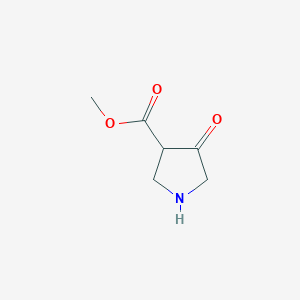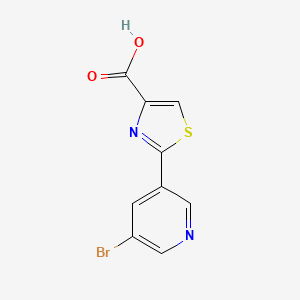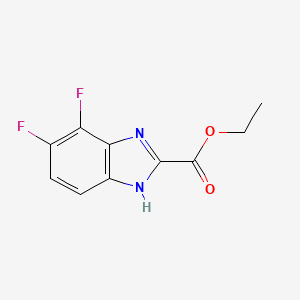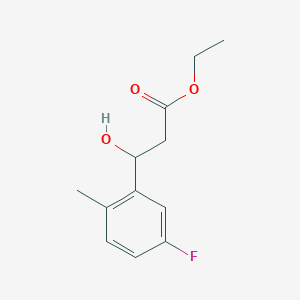![molecular formula C16H20F3NO3 B13670671 1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13670671.png)
1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine is a chemical compound with the molecular formula C16H20F3NO3 and a molecular weight of 331.33 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a trifluoromethoxyphenyl group and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Trifluoromethoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a trifluoromethoxyphenyl group. This can be achieved using reagents such as trifluoromethoxybenzene and appropriate catalysts.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a Boc group.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxyphenyl group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes and as a tool for probing the function of biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxyphenyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The Boc group serves as a protecting group, preventing unwanted reactions at the nitrogen atom and allowing for selective reactions at other sites .
Comparison with Similar Compounds
1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: A simple five-membered nitrogen-containing ring used widely in organic synthesis.
Pyrrolidine-2,5-dione: A versatile scaffold used in the design of bioactive molecules.
Prolinol: A derivative of pyrrolidine with applications in asymmetric synthesis.
The uniqueness of this compound lies in its trifluoromethoxyphenyl group, which imparts unique chemical and biological properties, making it a valuable tool in various fields of research and industry.
Properties
Molecular Formula |
C16H20F3NO3 |
|---|---|
Molecular Weight |
331.33 g/mol |
IUPAC Name |
tert-butyl 3-[2-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(21)20-9-8-11(10-20)12-6-4-5-7-13(12)22-16(17,18)19/h4-7,11H,8-10H2,1-3H3 |
InChI Key |
KYTHHBADVWBGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670606.png)
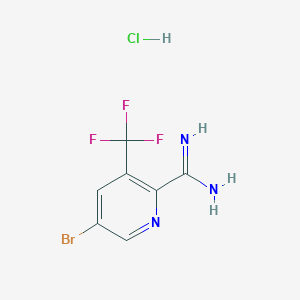
![6-Chloroisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13670620.png)
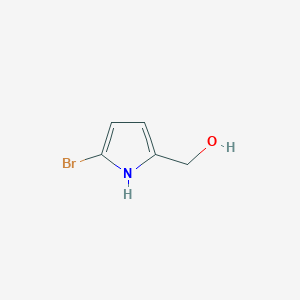
![Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13670645.png)

